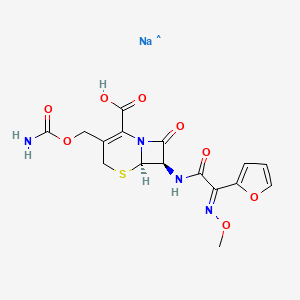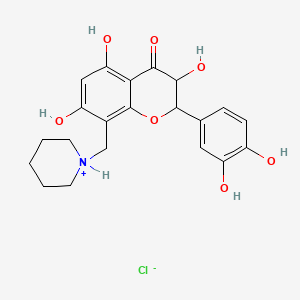
Homocycloleucine, (carboxyl-11C)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homocycloleucine, (carboxyl-11C)- is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is a derivative of cycloleucine, a non-metabolizable amino acid formed by the cyclization of leucine. The incorporation of the radioactive isotope carbon-11 allows for the tracking and imaging of biological processes in vivo, making it a valuable tool in medical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Homocycloleucine, (carboxyl-11C)- involves the incorporation of carbon-11 into the molecular structure. Carbon-11 is typically produced by the proton bombardment of nitrogen gas, resulting in the formation of [11C]CO2. This [11C]CO2 can then be used in various synthetic routes to incorporate the carbon-11 isotope into the desired compound .
One common method involves the use of organic bases as [11C]carbon dioxide-fixation agents to form 11C-labeled carbonyl groups. Another method utilizes a low-pressure 11C-carbonylation technique with solvable xenon gas to transfer and react [11C]carbon monoxide in a sealed reaction vessel .
Industrial Production Methods
Industrial production of 11C-labeled compounds, including Homocycloleucine, (carboxyl-11C)-, often involves automated synthesis modules. These modules enable the efficient and reproducible production of radiopharmaceuticals under controlled conditions. The use of commercial radiochemistry synthesis modules allows for the production of high-purity, high-yield 11C-labeled compounds suitable for clinical applications .
Chemical Reactions Analysis
Types of Reactions
Homocycloleucine, (carboxyl-11C)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Homocycloleucine, (carboxyl-11C)- can yield 11C-labeled carboxylic acids, while reduction can produce 11C-labeled alcohols .
Scientific Research Applications
Homocycloleucine, (carboxyl-11C)- has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in tracking metabolic pathways and understanding biological processes.
Medicine: Utilized in PET imaging to diagnose and monitor diseases such as cancer and neurological disorders.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
Mechanism of Action
The mechanism of action of Homocycloleucine, (carboxyl-11C)- involves its incorporation into biological molecules, allowing for the visualization of metabolic processes. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the distribution and accumulation of the compound in the body .
Comparison with Similar Compounds
Similar Compounds
Cycloleucine: A non-metabolizable amino acid and reversible inhibitor of nucleic acid methylation.
Choline C-11: A radiolabeled analog of choline used in PET imaging for prostate cancer.
11C-labeled carboxylic acids: Used in various PET imaging applications.
Uniqueness
Homocycloleucine, (carboxyl-11C)- is unique due to its specific structure and radiolabeling with carbon-11. This allows for precise tracking and imaging of biological processes, making it a valuable tool in both research and clinical settings. Its ability to undergo various chemical reactions also enhances its versatility in different applications .
Properties
CAS No. |
67550-33-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
1-aminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6-1 |
InChI Key |
WOXWUZCRWJWTRT-KWCOIAHCSA-N |
Isomeric SMILES |
C1CCC(CC1)([11C](=O)O)N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


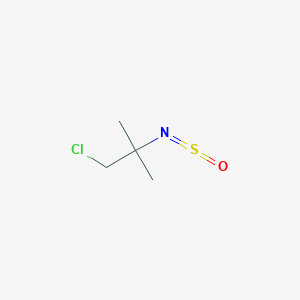
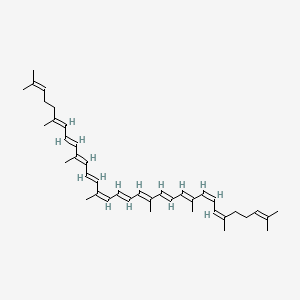
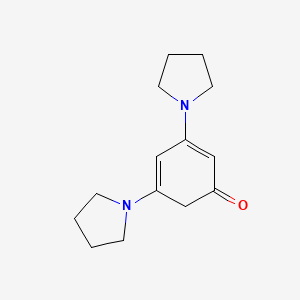
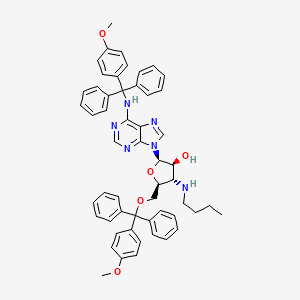
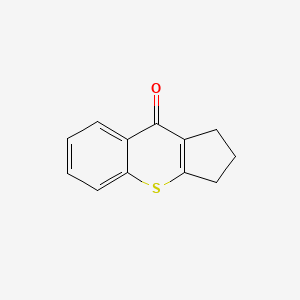

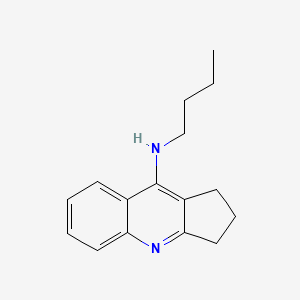
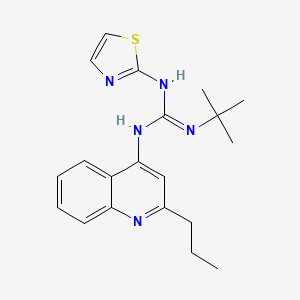


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
